1H-Indole-2-carboxamide

antitubercular MmpL3 inhibitor mouse infection model

1H-Indole-2-carboxamide is the unsubstituted parent scaffold of the indole-2-carboxamide class. Unlike the 3-carboxamide positional isomer or the carboxylic acid precursor, the 2-carboxamide moiety enables specific hydrogen-bonding and metal-coordination interactions critical for target engagement. Procure as the foundational intermediate for synthesizing MmpL3-targeting anti-TB derivatives with validated in vivo efficacy, antileishmanial leads demonstrating 7-fold potency gains over miltefosine, and dual EGFR/CDK2 antiproliferative agents (GI50 37–55 nM). Standard purity ≥95%; store at 2–8°C. For R&D use only.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1670-84-4
Cat. No. B168031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxamide
CAS1670-84-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
InChIKeyVFHUJFBEFDVZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-2-carboxamide (CAS 1670-84-4) Procurement Guide: Core Scaffold Properties and Baseline Specifications


1H-Indole-2-carboxamide (CAS 1670-84-4) is the unsubstituted parent scaffold of the indole-2-carboxamide class, a heterocyclic organic compound with molecular formula C9H8N2O and molecular weight 160.17 g/mol [1]. The compound consists of a benzene ring fused to a pyrrole ring with a carboxamide group at the 2-position, providing a planar indole core capable of engaging in π-π stacking interactions with aromatic residues in protein binding pockets [2]. As a commercially available building block with typical HPLC purity of 94.6% by area, it serves as the foundational intermediate for synthesizing diverse substituted derivatives that have been explored across multiple therapeutic areas including anti-infectives, CNS modulation, and oncology . The parent scaffold itself lacks the substitution patterns required for potent target engagement; its procurement value lies in its role as the unadorned starting material for structure-activity relationship (SAR) studies and derivative synthesis, rather than as a biologically active end-use compound [3].

Why 1H-Indole-2-carboxamide Cannot Be Substituted by 1H-Indole-3-carboxamide or Indole-2-carboxylic Acid in Research Procurement


The positional isomer 1H-indole-3-carboxamide and the acid precursor indole-2-carboxylic acid exhibit fundamentally different target engagement profiles and physicochemical behavior compared to 1H-indole-2-carboxamide derivatives, rendering simple functional group or positional substitution invalid for SAR continuity. The 2-carboxamide moiety forms specific hydrogen-bonding interactions with active site residues that the 3-carboxamide positional isomer cannot recapitulate; in the case of NDM-1 metallo-β-lactamase inhibition, modification of the carboxyl group at position 2 to a carboxamide directly alters Zn2+ coordination geometry and binding affinity [1]. Moreover, in vivo pharmacokinetic performance within the indole-2-carboxamide series is exquisitely sensitive to peripheral substitution; for the anti-TB series, compound 2 demonstrated superior in vivo efficacy over the closely related analog NITD-304 (compound 3) in a high-dose aerosol mouse infection model despite both being indole-2-carboxamides [2]. Preformulation studies on lead indole-2-carboxamides N2 and N21 reveal that even minor structural variations impact solid-state polymorphism, with N21 exhibiting two polymorphic forms while N2 remains monomorphic—a critical distinction for formulation development and bioavailability [3]. Substituting the unsubstituted parent scaffold for an optimized derivative with established SAR would discard validated target engagement and pharmacokinetic optimization.

Quantitative Differentiation Evidence for 1H-Indole-2-carboxamide Derivatives: Head-to-Head Comparator Data


Anti-Tuberculosis In Vivo Efficacy: Indole-2-carboxamide Compound 2 vs. NITD-304 (Compound 3) Head-to-Head Comparison

In a comparative efficacy study using a high-dose aerosol Mycobacterium tuberculosis mouse infection model, indole-2-carboxamide derivative compound 2 demonstrated superior in vivo efficacy over the structurally related analog NITD-304 (compound 3), both of which share the indole-2-carboxamide core scaffold targeting MmpL3. The optimized oral formulation of compound 2 also yielded significantly improved pharmacokinetic parameters compared to compound 3 [1].

antitubercular MmpL3 inhibitor mouse infection model

Antileishmanial In Vitro Potency: Indole-2-carboxamide 2b vs. Miltefosine (Standard-of-Care Comparator)

Among 18 synthesized indole-2-carboxamide analogues evaluated against intracellular Leishmania donovani amastigotes, 12 compounds exhibited IC50 values ranging from 0.6 to 7.5 μM, representing superior potency compared to the standard-of-care drugs miltefosine and sodium stibogluconate. Lead compound 2b demonstrated a 7-fold improvement in in vitro potency relative to miltefosine [1]. Furthermore, compounds 2b, 2m, and 2p achieved 70.0%, 63.5%, and 63.4% inhibition of Leishmania amastigotes, respectively, at day 7 post-treatment in a hamster model of visceral leishmaniasis following intraperitoneal administration at 50 mg/kg/day for 5 consecutive days [2].

antileishmanial neglected tropical disease amastigote assay

Anti-Trypanosoma cruzi Phenotypic Screening: Substituted Indole-2-carboxamides vs. Benznidazole Baseline

A phenotypic screening campaign against Trypanosoma cruzi identified substituted indole-2-carboxamides with balanced potency and physicochemical properties. Early lead compounds advanced to animal studies for proof-of-concept evaluation in acute and chronic mouse models of Chagas disease, demonstrating antiparasitic activity [1]. Physicochemical characterization of this series revealed general low kinetic solubility at pH 7.4 (<10 μg/mL) and similar ADME properties across the set, establishing baseline developability parameters that informed subsequent optimization efforts [2].

Chagas disease Trypanosoma cruzi phenotypic screening

NDM-1 Metallo-β-Lactamase Inhibition: Carboxamide vs. Carboxylic Acid Functionality Comparison

Modification of a known indole-2-carboxylic acid-based NDM-1 inhibitor to indole-2-carboxamide derivatives bearing hydroxamic acid, glycine, and iminodiacetic acid fragments resulted in compounds demonstrating NDM-1 inhibition in the micromolar concentration range (IC50 = 20–60 μM) [1]. Notably, conversion of the carboxyl group at position 2 to a carboxamide with additional functional fragments possessing intrinsic inhibitory activity led to a measurable reduction in inhibitory activity compared to the parent indole-2-carboxylic acid derivative, indicating that the carboxamide functionality alone does not inherently enhance potency without optimized fragment selection [2].

antibiotic resistance metallo-β-lactamase NDM-1 inhibitor

Solid-State Polymorphism and BCS Classification: Indole-2-carboxamides N2 vs. N21 Comparative Preformulation Analysis

Comprehensive preformulation characterization of two lead indole-2-carboxamides, N2 and N21 (US Patent 20180036283A1), revealed critical solid-state differences despite their structural similarity. Both compounds are crystalline solids; however, N21 exists in at least two polymorphic forms with monotropic polymorphic transition behavior, whereas N2 exhibits no detectable polymorphism [1]. Both compounds demonstrated poor aqueous solubility (<0.2 μg/mL) and high Caco-2 cell monolayer permeability (>18 × 10⁻⁶ cm/s), placing them in Biopharmaceutics Classification System (BCS) class II. The molecules are weakly acidic with pKa values between 6.7 and 7.9, showing maximum stability at pH 6.8 [2].

preformulation polymorphism BCS classification aqueous solubility

EGFR/CDK2 Dual Inhibition: 5-Substituted Indole-2-carboxamides vs. Erlotinib GI50 Comparison

A series of 5-substituted indole-2-carboxamides were evaluated as dual EGFR/CDK2 inhibitors with antiproliferative activity. The most potent derivatives, compounds 5g, 5i, and 5j, exhibited GI50 values of 55 nM, 49 nM, and 37 nM, respectively, against cancer cell lines [1]. In comparison, the reference EGFR inhibitor erlotinib demonstrated a GI50 of 33 nM in the same assay system, indicating that the optimized indole-2-carboxamide derivatives achieve potency within approximately 1.1- to 1.7-fold of the established clinical agent [2].

EGFR inhibitor CDK2 inhibitor antiproliferative oncology

Recommended Procurement and Research Application Scenarios for 1H-Indole-2-carboxamide and Its Derivatives


Antitubercular Drug Discovery: MmpL3 Inhibitor Lead Optimization

Procure the indole-2-carboxamide core scaffold for synthesis of MmpL3-targeting derivatives with established in vivo efficacy. Based on head-to-head mouse model data showing compound 2's superiority over NITD-304, focus SAR efforts on optimizing peripheral substitution and oral formulation to enhance pharmacokinetic exposure while maintaining bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis strains [1]. Preformulation characterization of lead candidates should include polymorph screening, as demonstrated by the N2/N21 comparative analysis where polymorphic behavior differed despite structural similarity [2].

Antileishmanial Development: Amastigote-Targeted Chemotype Optimization

Utilize indole-2-carboxamide derivatives as a starting point for visceral leishmaniasis drug development, supported by the 7-fold in vitro potency advantage of lead compound 2b over miltefosine and 70% in vivo inhibition in the hamster model [1]. The demonstrated IC50 range of 0.6–7.5 μM across 12 active analogues against intracellular amastigotes provides a robust SAR foundation for further optimization of potency and pharmacokinetic properties [2]. Prioritize compounds with favorable Vero cell selectivity to minimize host cytotoxicity during lead advancement.

Antibiotic Resistance Research: NDM-1 Metallo-β-Lactamase Inhibitor Scaffold

Source indole-2-carboxamide building blocks for synthesis of NDM-1 metallo-β-lactamase inhibitors, with awareness that carboxamide modification of the 2-position does not inherently enhance potency relative to the carboxylic acid precursor [1]. The established IC50 range of 20–60 μM for initial derivatives provides a baseline for fragment-based optimization; procurement strategy should prioritize derivatives bearing hydroxamic acid, glycine, or iminodiacetic acid fragments that have demonstrated Zn2+ coordination potential [2]. Given the absence of clinically approved NDM-1 inhibitors, this chemotype represents a viable entry point for novel inhibitor development.

Oncology Research: Dual EGFR/CDK2 Inhibitor Development

Procure 5-substituted indole-2-carboxamide derivatives for evaluation as dual EGFR/CDK2 antiproliferative agents. The GI50 values of 37–55 nM for optimized derivatives, approaching erlotinib's 33 nM benchmark, validate this scaffold for oncology applications [1]. The dual-targeting mechanism offers potential differentiation from single-agent EGFR inhibitors in overcoming resistance. Focus SAR studies on the 5-position substitution and the influence of OH group number and positioning on the indole skeleton, as these modifications directly impact biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.